3-Bromo-1,5-naphthyridine
Overview
Description
3-Bromo-1,5-naphthyridine is a chemical compound with the CAS Number: 17965-71-8 . It has a molecular weight of 209.05 and its molecular formula is C8H5BrN2 .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 3-Bromo-1,5-naphthyridine, has been extensively studied . The Skraup quinoline synthesis adapted to 3-aminopyridine was reported as one of the first methods for synthesizing unsubstituted naphthyridines . More recently, a Suzuki cross-coupling reaction was used to construct a series of 3-aryl-1,5-naphthyridine derivatives .Molecular Structure Analysis
The molecular structure of 3-Bromo-1,5-naphthyridine is based on the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
3-Bromo-1,5-naphthyridine is a solid substance . It is stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Organic Chemistry
Application
3-Bromo-1,5-naphthyridine is used in the synthesis of 3-aryl-1,5-naphthyridine derivatives . These derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Method of Application
The method involved 3-bromo-1,5-naphthyridine and boronic acid with palladium as a catalyst to give derivatives . This process is known as a Suzuki cross-coupling reaction .
Results or Outcomes
The result of this process is the formation of 3-aryl-1,5-naphthyridine derivatives . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the available resources.
Medicinal Chemistry
Application
1,5-Naphthyridines, including 3-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Method of Application
The specific methods of application in medicinal chemistry can vary widely depending on the specific biological activity being targeted. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .
Results or Outcomes
These compounds have been found to have antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
Synthesis of Metal Complexes
Application
1,5-Naphthyridines can also be used as ligands for the formation of metal complexes .
Method of Application
The specific method of application would depend on the metal and the desired complex. Typically, the 1,5-naphthyridine would be combined with the metal under appropriate conditions to form the complex .
Results or Outcomes
The formation of these metal complexes can have various applications, including in catalysis and materials science .
Anticancer Properties
Application
1,5-Naphthyridines, including 3-Bromo-1,5-naphthyridine, have been studied for their potential anticancer properties .
Method of Application
The specific methods of application in anticancer research can vary widely depending on the specific type of cancer being targeted. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .
Results or Outcomes
These compounds have been found to have antiproliferative activities, which could be beneficial in the treatment of certain types of cancer .
Anti-HIV Properties
Application
1,5-Naphthyridines have also been studied for their potential anti-HIV properties .
Method of Application
The specific methods of application in anti-HIV research can vary widely. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .
Results or Outcomes
These compounds have been found to have anti-HIV activities .
Antimicrobial Properties
Application
1,5-Naphthyridines have been studied for their potential antimicrobial properties .
Method of Application
The specific methods of application in antimicrobial research can vary widely. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .
Results or Outcomes
These compounds have been found to have antibacterial activities .
Safety And Hazards
Future Directions
1,5-Naphthyridine derivatives, including 3-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a wide variety of biological activities . Future research will likely continue to explore the synthesis, reactivity, and applications of these compounds .
properties
IUPAC Name |
3-bromo-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTDPFYKQAQVJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512182 | |
Record name | 3-Bromo-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,5-naphthyridine | |
CAS RN |
17965-71-8 | |
Record name | 3-Bromo-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.